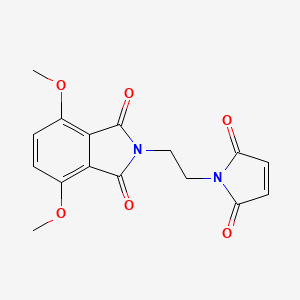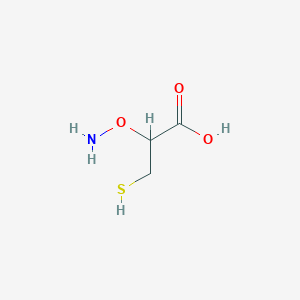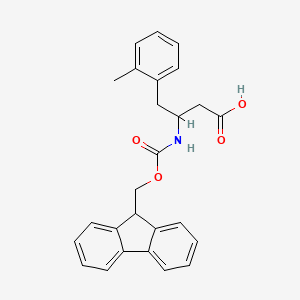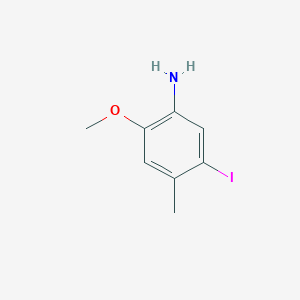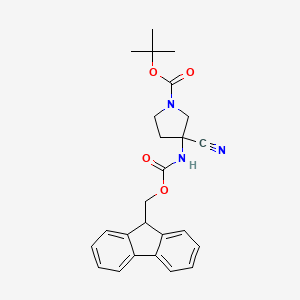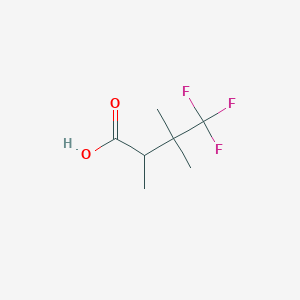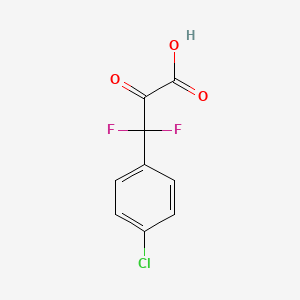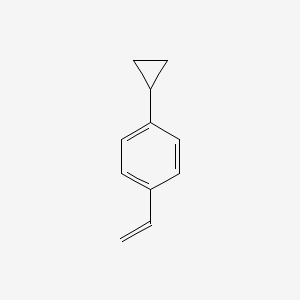
1-Cyclopropyl-4-ethenylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-4-ethenylbenzene is an organic compound with the molecular formula C11H12 It is characterized by a benzene ring substituted with a cyclopropyl group and an ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-4-ethenylbenzene can be synthesized through several methods. One common approach involves the cyclopropanation of styrene derivatives using carbenes or carbenoid reagents. For instance, the reaction of styrene with diazomethane in the presence of a catalyst can yield the desired cyclopropyl derivative . Another method involves the use of Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to convert alkenes to cyclopropanes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropyl-4-ethenylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3), Sulfuric acid (H2SO4), Halogens (Cl2, Br2)
Major Products Formed:
Oxidation: Cyclopropyl ketones, Carboxylic acids
Reduction: 1-Cyclopropyl-4-ethylbenzene
Substitution: Nitro, sulfonyl, and halogenated derivatives of this compound.
Applications De Recherche Scientifique
1-Cyclopropyl-4-ethenylbenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-4-ethenylbenzene and its derivatives involves interactions with specific molecular targets and pathways. The cyclopropyl group imparts conformational rigidity to the molecule, enhancing its binding affinity to target proteins. This rigidity can also increase the metabolic stability of the compound, making it a valuable pharmacophore in drug design . The ethenyl group can participate in various chemical reactions, further modifying the compound’s activity and specificity .
Comparaison Avec Des Composés Similaires
- 1-Cyclopropyl-4-methylbenzene
- 1-Cyclopropyl-4-ethylbenzene
- 1-Cyclopropyl-4-propylbenzene
Comparison: 1-Cyclopropyl-4-ethenylbenzene is unique due to the presence of the ethenyl group, which provides additional reactivity compared to its alkyl-substituted analogs. This reactivity allows for a broader range of chemical modifications and applications. The cyclopropyl group in all these compounds imparts similar conformational rigidity, but the ethenyl group in this compound offers distinct advantages in terms of chemical versatility and potential biological activity .
Propriétés
Formule moléculaire |
C11H12 |
|---|---|
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
1-cyclopropyl-4-ethenylbenzene |
InChI |
InChI=1S/C11H12/c1-2-9-3-5-10(6-4-9)11-7-8-11/h2-6,11H,1,7-8H2 |
Clé InChI |
HDYQUNRICCEOOP-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


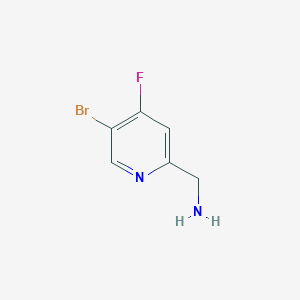
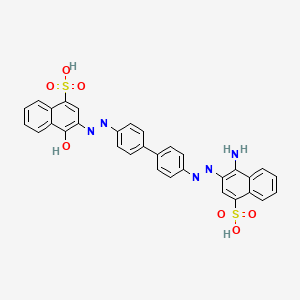
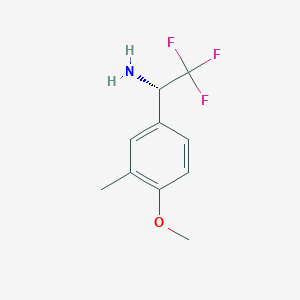
![Tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate](/img/structure/B12851210.png)
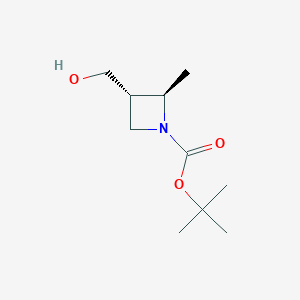
![1-(8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol](/img/structure/B12851213.png)
![3-[(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl)thio]-propanoic acid](/img/structure/B12851214.png)
